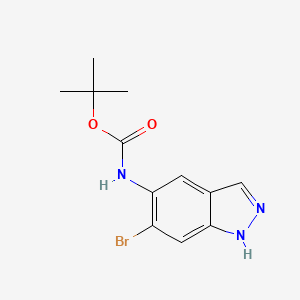
5-(Boc-amino)-6-bromo-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Boc-amino)-6-bromo-1H-indazole is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group and a bromine atom attached to an indazole ring. The Boc group is commonly used in organic synthesis to protect amino groups during chemical reactions, ensuring that the amino group does not react under certain conditions. The indazole ring is a bicyclic structure that is often found in various biologically active compounds.
Wirkmechanismus
Target of Action
Compounds containing the indazole moiety are known to have a wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Mode of Action
The boc group (tert-butoxycarbonyl) is a widely used amino protecting group in peptide synthesis . It’s stable towards most nucleophiles and bases . The Boc group can be removed under acidic conditions, producing tert-butyl cations . This property might play a role in the compound’s interaction with its targets.
Biochemical Pathways
Indazole-containing compounds are known to interact with various biochemical pathways due to their broad range of chemical and biological properties .
Pharmacokinetics
The boc group is known to improve the stability of compounds, which could potentially enhance the bioavailability of the compound .
Result of Action
Indazole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The stability of the boc group could potentially make the compound more resistant to environmental factors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Boc-amino)-6-bromo-1H-indazole typically involves the protection of the amino group with a Boc group followed by bromination of the indazole ring. One common method involves the reaction of 5-amino-1H-indazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected intermediate. This intermediate is then brominated using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Boc-amino)-6-bromo-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amino group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like dimethylformamide (DMF)
Major Products Formed
Substitution Reactions: Various substituted indazole derivatives.
Deprotection Reactions: 5-amino-6-bromo-1H-indazole.
Coupling Reactions: Complex indazole-based compounds with potential biological activity
Wissenschaftliche Forschungsanwendungen
5-(Boc-amino)-6-bromo-1H-indazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Boc-amino)-1H-indazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Bromo-1H-indazole: Lacks the Boc-protected amino group, limiting its use in peptide synthesis and other applications requiring amino protection.
5-Amino-6-bromo-1H-indazole: Lacks the Boc protection, making it more reactive but less stable under certain conditions
Uniqueness
5-(Boc-amino)-6-bromo-1H-indazole is unique due to the presence of both the Boc-protected amino group and the bromine atom. This combination allows for selective reactions and protection strategies, making it a versatile intermediate in organic synthesis and drug development .
Eigenschaften
IUPAC Name |
tert-butyl N-(6-bromo-1H-indazol-5-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)15-10-4-7-6-14-16-9(7)5-8(10)13/h4-6H,1-3H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTCOTHOOSFIRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C2C(=C1)C=NN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(Diphenylphosphino)ethyl]-2-(methylthio)-ethanamine](/img/structure/B6315288.png)
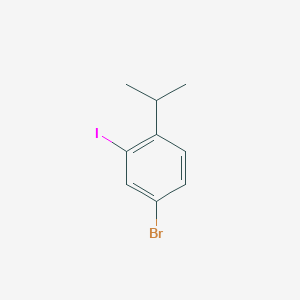
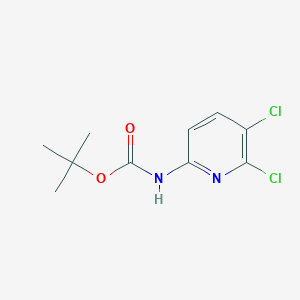
![Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride](/img/structure/B6315311.png)

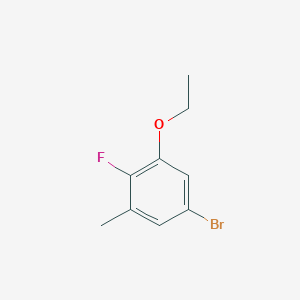
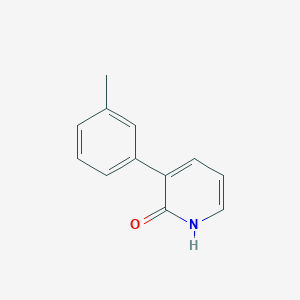
![Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6315346.png)
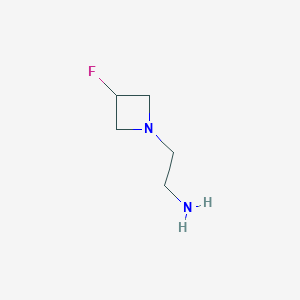
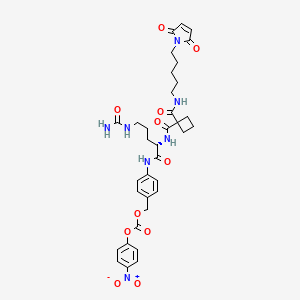
![3-[[4-(Difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl]oxy]-5-fluoro-benzonitrile](/img/structure/B6315362.png)
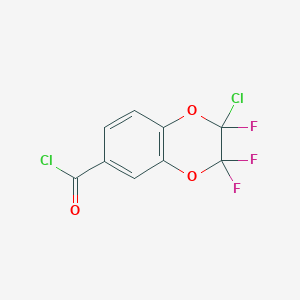
![tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B6315374.png)
![Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate](/img/structure/B6315377.png)
